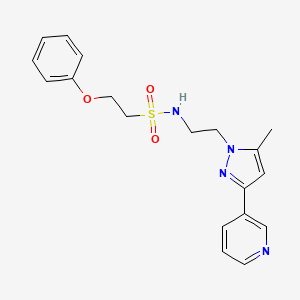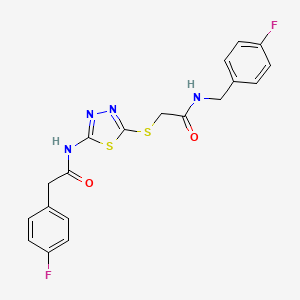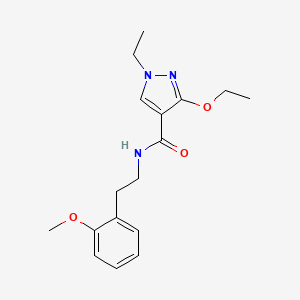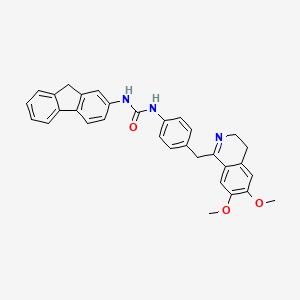![molecular formula C8H15NO4 B2446545 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 117919-56-9](/img/structure/B2446545.png)
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-(methoxycarbonyl)leucine, is a compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by its unique structure, which includes a methoxycarbonyl group attached to an amino acid backbone. It is commonly used in various chemical and biological research applications due to its distinct properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid typically involves the reaction of leucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a methyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
科学的研究の応用
2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .
類似化合物との比較
- N-(Methoxycarbonyl)alanine
- N-(Methoxycarbonyl)valine
- N-(Methoxycarbonyl)isoleucine
Comparison: Compared to these similar compounds, 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid has a unique side chain that imparts distinct chemical and biological properties. Its branched-chain structure makes it more hydrophobic, influencing its solubility and interaction with biological molecules .
特性
IUPAC Name |
2-(methoxycarbonylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGOLCTGVFFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)



![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)
![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)

![N-[(6-methylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2446481.png)
![2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2446482.png)


![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)cyclopropane-1-carboxamide](/img/structure/B2446485.png)
